molecular formula C11H13IN4O3 B1241791 7-(5-Deoxy-Beta-D-Ribofuranosyl)-5-Iodo-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine

7-(5-Deoxy-Beta-D-Ribofuranosyl)-5-Iodo-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine

Cat. No.: B1241791
M. Wt: 376.15 g/mol
InChI Key: NTXUAWGNGBSCRS-TZQXKBMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 7-(5-deoxy-beta-D-ribofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves several steps. One common method is the Vorbrüggen glycosylation, where a silylated nucleobase reacts with a protected sugar derivative . The key steps include:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

7-(5-Deoxy-beta-D-ribofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium methoxide, methanol, and other nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H13IN4O3

Molecular Weight

376.15 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-methyloxolane-3,4-diol

InChI

InChI=1S/C11H13IN4O3/c1-4-7(17)8(18)11(19-4)16-2-5(12)6-9(13)14-3-15-10(6)16/h2-4,7-8,11,17-18H,1H3,(H2,13,14,15)/t4-,7-,8-,11-/m1/s1

InChI Key

NTXUAWGNGBSCRS-TZQXKBMNSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C3=C(N=CN=C32)N)I)O)O

Canonical SMILES

CC1C(C(C(O1)N2C=C(C3=C(N=CN=C32)N)I)O)O

Synonyms

5-iodo-5'-deoxytubercidin

Origin of Product

United States

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